3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
CAS No.: 1536708-25-4
Cat. No.: VC4543702
Molecular Formula: C9H13IN2O2S
Molecular Weight: 340.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1536708-25-4 |
|---|---|
| Molecular Formula | C9H13IN2O2S |
| Molecular Weight | 340.18 |
| IUPAC Name | 3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
| Standard InChI | InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 |
| Standard InChI Key | HOMAQDWMORHNOB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I |
Introduction
Chemical Identity and Structural Features
3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1788823-11-9) has the molecular formula C₉H₁₄ClIN₂O₂S and a molecular weight of 376.64 g/mol . Its IUPAC name reflects the integration of a 4-iodo-3,5-dimethylpyrazole ring with a 1,1-dioxothiolane system. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications .
Structural Analysis
-
Pyrazole Core: The 3,5-dimethyl substituents induce steric hindrance, while the 4-iodo group introduces potential sites for nucleophilic substitution or cross-coupling reactions .
-
Thiolane-1,1-dione: The sulfone group (S=O) confers electron-withdrawing effects, polarizing the thiolane ring and influencing intermolecular interactions .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1788823-11-9 | |
| Molecular Formula | C₉H₁₄ClIN₂O₂S | |
| Molecular Weight (g/mol) | 376.64 | |
| Related Analog (CAS 17115-84-3) | C₉H₁₄N₂O₂S (MW 214.28) |
Synthetic Pathways and Optimization
While direct synthetic protocols for this compound remain underrepresented in public literature, plausible routes can be extrapolated from analogous pyrazole-thiolane systems .
Hypothesized Synthesis
-
Pyrazole Iodination: 3,5-Dimethyl-1H-pyrazole undergoes electrophilic iodination at the 4-position using iodine monochloride (ICl) in acetic acid .
-
Ring Functionalization: The iodopyrazole is reacted with thiolane-1,1-dione precursors, such as 3-bromothiolane-1,1-dione, under Ullmann coupling conditions to form the C–N bond .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .
Key Challenges:
-
Steric hindrance from methyl groups may reduce iodination efficiency.
-
Sulfone stability under coupling conditions requires careful temperature control .
Physicochemical Properties
The iodine atom increases molecular weight and polarizability compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by two key domains:
Pyrazole Ring
-
Iodine Substituent: Susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups .
-
Methyl Groups: Provide steric protection but may undergo oxidation to carboxylic acids under strong conditions .
Thiolane-1,1-dione System
-
Sulfone Group: Participates in hydrogen bonding, influencing crystallinity and solubility.
-
Ring Strain: The five-membered thiolane ring may undergo ring-opening reactions with nucleophiles such as amines or thiols .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume